4-Pregnene-11beta,17alpha,21-triol-3,20-dione 21-caprylate
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Overview
Description
This compound is characterized by its molecular formula C29H44O6 and a molecular weight of 488.66 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pregnene-11beta,17alpha,21-triol-3,20-dione 21-caprylate typically involves the esterification of hydrocortisone with caprylic acid. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction conditions often include a temperature range of 20-25°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Pregnene-11beta,17alpha,21-triol-3,20-dione 21-caprylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as or .
Reduction: Common reducing agents include and .
Substitution: This reaction often involves nucleophiles such as hydroxide ions (OH-) or amines .
Common Reagents and Conditions
The reactions are generally carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems. For example, oxidation reactions may be conducted at room temperature in an aqueous medium , while reduction reactions might require anhydrous conditions and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound can lead to the formation of ketones or carboxylic acids , while reduction may yield alcohols .
Scientific Research Applications
4-Pregnene-11beta,17alpha,21-triol-3,20-dione 21-caprylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies related to steroid metabolism and hormone regulation.
Medicine: It serves as a precursor for the synthesis of various corticosteroid drugs.
Industry: The compound is used in the formulation of pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 4-Pregnene-11beta,17alpha,21-triol-3,20-dione 21-caprylate involves its interaction with glucocorticoid receptors . Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses . This leads to the suppression of inflammation and modulation of immune function .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: The parent compound of 4-Pregnene-11beta,17alpha,21-triol-3,20-dione 21-caprylate.
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent corticosteroid used in various medical treatments.
Uniqueness
This compound is unique due to its esterified form, which enhances its lipophilicity and bioavailability . This modification allows for improved skin penetration and prolonged action compared to its parent compound, hydrocortisone .
Properties
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] octanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPRYMOFYIOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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